4-[(1-{[(3-carboxypropanoyl)oxy]methyl}-1,4a-dimethyl-6-methylidene-5-[(1E)-2-(2-oxo-5H-furan-3-yl)ethenyl]-hexahydro-2H-naphthalen-2-yl)oxy]-4-oxobutanoic acid
CAS No.:
Cat. No.: VC13751862
Molecular Formula: C28H36O10
Molecular Weight: 532.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H36O10 |
|---|---|
| Molecular Weight | 532.6 g/mol |
| IUPAC Name | 4-[[2-(3-carboxypropanoyloxy)-1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethenyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C28H36O10/c1-17-4-7-20-27(2,19(17)6-5-18-13-15-36-26(18)35)14-12-21(38-25(34)11-9-23(31)32)28(20,3)16-37-24(33)10-8-22(29)30/h5-6,13,19-21H,1,4,7-12,14-16H2,2-3H3,(H,29,30)(H,31,32) |
| Standard InChI Key | YTHKMAIVPFVDNU-UHFFFAOYSA-N |
| SMILES | CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)COC(=O)CCC(=O)O)OC(=O)CCC(=O)O |
| Canonical SMILES | CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)COC(=O)CCC(=O)O)OC(=O)CCC(=O)O |
Introduction
The compound 4-[(1-{[(3-carboxypropanoyl)oxy]methyl}-1,4a-dimethyl-6-methylidene-5-[(1E)-2-(2-oxo-5H-furan-3-yl)ethenyl]-hexahydro-2H-naphthalen-2-yl)oxy]-4-oxobutanoic acid is a complex organic molecule that belongs to the class of naphthalene derivatives. It features a diverse array of functional groups, including carboxylic acids, esters, and furan derivatives, which contribute to its reactivity and potential interactions with biological systems.
Synthesis and Preparation
The synthesis of this compound likely involves several key steps, starting from natural products or simpler organic precursors. The process may include reactions such as esterification, alkylation, and condensation reactions to form the complex structure. Intermediates formed during synthesis require purification and characterization before proceeding to the final product.
Mechanism of Action
The compound interacts with specific molecular targets, such as enzymes or receptors, within biological pathways. These interactions can modulate biochemical processes, potentially leading to therapeutic effects or biological responses.
Potential Applications
Given its structural complexity and potential biological activities, this compound may have diverse applications in medicinal chemistry and biochemistry. It could be explored for its effects on various biological systems, although specific applications are not detailed in the available literature.
Future Directions
Future research should focus on synthesizing analogs with improved efficacy or reduced toxicity. Additionally, in vitro and in vivo studies are necessary to understand its pharmacokinetics and pharmacodynamics fully.
Data Tables
| Property | Description |
|---|---|
| Chemical Structure | Hexahydro-2H-naphthalene core with methylidene, furan derivative, and carboxypropanoyl ester |
| Synthesis | Involves esterification, alkylation, and condensation reactions |
| Biological Activity | Interacts with enzymes or receptors in biological pathways |
| Potential Applications | Medicinal chemistry and biochemistry |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume